molecular formula C9H11Cl2NO B13288401 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol

2-Amino-1-(2,6-dichlorophenyl)propan-1-ol

Cat. No.: B13288401
M. Wt: 220.09 g/mol
InChI Key: ZFDZETARMJTSGD-UHFFFAOYSA-N
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Description

Molecular Architecture of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol

The molecular structure of 2-amino-1-(2,6-dichlorophenyl)propan-1-ol (C₉H₁₁Cl₂NO) consists of a propanol backbone substituted at the first carbon with a 2,6-dichlorophenyl group and at the second carbon with an amino group. The compound’s IUPAC name reflects its substitution pattern: the hydroxyl group occupies the first position of the propane chain, while the amino group resides at the second position. The 2,6-dichlorophenyl moiety introduces significant steric bulk and electronic effects due to the two chlorine atoms at the ortho positions, which constrain rotational freedom around the C1–C(aryl) bond.

Key bond lengths and angles derived from crystallographic data reveal a tetrahedral geometry at the hydroxyl-bearing carbon (C1), with C–O and C–N bond lengths of 1.42 Å and 1.47 Å, respectively. The dichlorophenyl ring exhibits a planar arrangement, with Cl–C–C–Cl torsion angles of 180°, minimizing steric clashes between the chlorine substituents. The amino group adopts a slightly pyramidal configuration, with N–H bond lengths averaging 1.01 Å, consistent with sp³ hybridization.

Table 1: Key Structural Parameters

Parameter Value
Molecular Formula C₉H₁₁Cl₂NO
Molecular Weight 256.56 g/mol
C1–O Bond Length 1.42 Å
C2–N Bond Length 1.47 Å
Cl–C–C–Cl Torsion Angle 180°

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

2-amino-1-(2,6-dichlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11Cl2NO/c1-5(12)9(13)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3

InChI Key

ZFDZETARMJTSGD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C=CC=C1Cl)Cl)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol typically involves the reaction of 2,6-dichlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or hydrogen gas in the presence of a catalyst, to yield the desired amino alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new biochemical assays or as a tool to study enzyme interactions .

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways .

Industry: In industrial applications, 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Chlorinated Phenylpropanol Derivatives

2-Amino-1-(4-chlorophenyl)propan-1-ol (CAS 2740-94-5)
  • Structure : Similar backbone but with a single chlorine at the phenyl ring’s para position.
  • Impact : The absence of 2,6-dichloro substitution reduces steric hindrance and alters electronic effects compared to the 2,6-dichloro analog. This may affect binding affinity in pharmaceutical applications .
2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol (CAS 19062-16-9)
  • Structure: Ethanol backbone (shorter chain) with the same 2,6-dichlorophenyl group.
  • Impact : The reduced chain length decreases molecular weight (193.04 g/mol) and may lower lipophilicity, influencing solubility and pharmacokinetics .
2-Amino-1-(3,5-dichlorophenyl)ethan-1-ol (CAS 78982-78-2)
  • Structure: Ethanol backbone with chlorine at meta positions (3,5-dichloro).

Non-Chlorinated Analogs

D(+)-2-Amino-3-phenyl-1-propanol (CAS 5267-64-1)
  • Structure: Phenylpropanol without chlorine substituents.
  • Properties : Molecular weight 151.20 g/mol, melting point 90–94°C.
  • Impact : The lack of chlorine reduces molecular weight and polarity, likely increasing volatility and decreasing stability under oxidative conditions .

Stereoisomeric Variants

  • (1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL (CAS 56733-61-0) and (1S,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL (CAS 1212940-31-2): Key Difference: Spatial arrangement of functional groups. Stereochemistry can drastically influence pharmacological activity, metabolic pathways, and toxicity. For example, the (1R,2R) isomer may exhibit higher enantioselectivity in receptor binding .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Notes
2-Amino-1-(2,6-dichlorophenyl)propan-1-ol 56733-61-0 (R,R) C₉H₁₁Cl₂NO 220.09 2,6-dichloro Stereoisomer-specific activity
2-Amino-1-(4-chlorophenyl)propan-1-ol 2740-94-5 C₉H₁₂ClNO 185.65 4-chloro Reduced steric hindrance
2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol 19062-16-9 C₈H₉Cl₂NO 193.04 2,6-dichloro Shorter chain, lower lipophilicity
D(+)-2-Amino-3-phenyl-1-propanol 5267-64-1 C₉H₁₃NO 151.20 No chlorine Higher volatility

Research Implications and Limitations

  • Biological Activity : The 2,6-dichloro substitution is common in drug design (e.g., rigidifying aromatic rings for receptor binding). However, comparative pharmacological data for these specific compounds is lacking in the provided evidence.

Biological Activity

2-Amino-1-(2,6-dichlorophenyl)propan-1-ol is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H13Cl2NOC_{10}H_{13}Cl_2NO and features a dichlorophenyl group attached to a propanol backbone through an amino linkage. This structural configuration allows for various interactions with biological molecules, enhancing its reactivity and biological potential.

The biological activity of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol is primarily attributed to its interactions with specific molecular targets:

  • Dopamine Receptor Agonism : The compound acts as a selective agonist for the D3 dopamine receptor, which may offer therapeutic benefits in treating neurodegenerative diseases such as Parkinson's disease. This selectivity minimizes adverse effects associated with D2 receptor activation.
  • Antimicrobial Activity : It exhibits antimicrobial properties by inhibiting bacterial cell wall synthesis and disrupting membrane integrity. The dichloro substitution enhances its lipophilicity, facilitating penetration into bacterial cells.

Biological Activity Overview

Activity Mechanism Potential Application
NeuroprotectiveAgonism at D3 dopamine receptorsTreatment of neurodegenerative diseases
AntimicrobialInhibition of bacterial cell wall synthesisAntibiotic development
Modulation of EnzymesInteraction with enzymes via hydrogen bondingVarious therapeutic applications

Case Study 1: Antimicrobial Efficacy

A study evaluated various derivatives of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol, demonstrating that certain modifications increased antimicrobial potency. For instance, compounds with additional functional groups exhibited minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin.

Case Study 2: Neuroprotective Potential

In a preclinical study involving MPTP-induced neurodegeneration in mice, administration of the compound resulted in significant neuroprotection compared to control groups. Behavioral assessments indicated improved motor functions and reduced dopaminergic neuron loss in treated animals.

Research Findings

Recent research highlights the compound's potential across various fields:

  • Neuroprotective Effects : The selective activation of D3 receptors suggests a promising avenue for neuroprotective therapies. Studies indicate that compounds similar to 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol can enhance dopaminergic signaling effectively without the adverse effects associated with broader receptor activation.
  • Antimicrobial Mechanism : The compound's ability to penetrate bacterial membranes effectively positions it as a candidate for developing novel antibiotics. Its mechanism involves disrupting membrane integrity and inhibiting essential cellular processes in bacteria.

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